molecular formula C6H11NO B1396095 6-Oxa-1-azaspiro[3.4]octane CAS No. 71850-23-2

6-Oxa-1-azaspiro[3.4]octane

Cat. No. B1396095
CAS RN: 71850-23-2
M. Wt: 113.16 g/mol
InChI Key: LZBXQNDOVHLCOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Oxa-1-azaspiro[3.4]octane involves the use of column chromatography . The residue obtained from the combined filtrate and washings is purified to afford the compound .


Molecular Structure Analysis

The molecular formula of 6-Oxa-1-azaspiro[3.4]octane is C6H11NO . Its molecular weight is 113.16 . The InChI code is 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .


Chemical Reactions Analysis

6-Oxa-1-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Physical And Chemical Properties Analysis

6-Oxa-1-azaspiro[3.4]octane is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Spirocycles : 6-Oxa-1-azaspiro[3.4]octane derivatives are synthesized for use in drug discovery. These spirocycles are designed as multifunctional and structurally diverse modules (Li, Rogers-Evans, & Carreira, 2013).
  • Structural and Conformational Analysis : Detailed analysis using NMR spectroscopy has been conducted to determine the relative configuration and preferred conformations of 6-Oxa-1-azaspiro[3.4]octane derivatives (Montalvo-González & Ariza-Castolo, 2012).

Synthetic Applications

  • Novel 2-Azabicyclo[3.1.0]hexanes Synthesis : An unusual rearrangement of a 6-Oxa-1-azaspiro[3.4]octane derivative facilitates the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes (Adamovskyi et al., 2014).
  • Aminations with Oxaziridine : The compound has been utilized for the synthesis of hydrazino compounds through amination processes (Andreae & Schmitz, 1994).
  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis : It has been transformed into oxetane derivatives, which further undergo oxidative cyclizations to form new tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).

Biochemical and Medicinal Chemistry

  • Cycloaddition Reactions : It is involved in cycloaddition reactions to create spiro compounds that are structurally significant in medicinal chemistry (Tsuno, Kondo, & Sugiyama, 2006).
  • Enzymatic Detoxification of Spiroepoxides : The 1-oxaspiro[2.5]octane moiety in these compounds has been studied for its interaction with yeast epoxide hydrolase, illustrating its potential in enzymatic detoxification (Weijers, Könst, Franssen, & Sudhölter, 2007).

Safety and Hazards

6-Oxa-1-azaspiro[3.4]octane is considered hazardous. It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXQNDOVHLCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717314
Record name 6-Oxa-1-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-1-azaspiro[3.4]octane

CAS RN

71850-23-2
Record name 6-Oxa-1-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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